2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole
Overview
Description
2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a synthetic organic compound with the molecular formula C13H12N2O3S. This compound is characterized by the presence of a thiazole ring, an ethanimidoyl group, and a 4-methoxybenzoyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been studied for their anti-tubercular properties . They have shown inhibitory potency against M. tuberculosis .
Mode of Action
It’s known that 4-methoxybenzoyl chloride reacts with potassium thiocyanate to yield isothiocyanate derivative via nucleophilic addition-elimination mechanism . This might provide some insight into the possible interactions of the compound with its targets.
Biochemical Pathways
Thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Pharmacokinetics
A study on a similar compound, 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (smart-h), revealed half-lives between <5 and 30 min in liver microsomes of four species (mouse, rat, dog, and human), demonstrating an interspecies variability . The clearance predicted based on in vitro data correlated well with in vivo clearance obtained from mouse, rat, and dog in vivo pharmacokinetic studies .
Result of Action
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
It’s known that the activity across different propagens in biological assays typically correlates with the lipophilicity and rate of degradation . This suggests that factors such as the lipophilicity
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions . For instance, 4-methoxybenzoyl chloride, a compound with a similar structure, can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .
Cellular Effects
Compounds with similar structures have been shown to have significant effects on cells . For example, a series of 1,3,4-oxadiazole derivatives derived from 4-methoxysalicylic acid have been synthesized for their potential immunosuppressive activity .
Molecular Mechanism
It is known that 4-methoxybenzoyl chloride reacts with potassium thiocyanate to yield isothiocyanate derivative via nucleophilic addition-elimination mechanism .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of similar compounds can vary depending on the specific conditions of the experiment .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the reaction of 4-methoxybenzoyl chloride with 2-amino-1,3-thiazole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanimidoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-oxazole
- 2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-imidazole
- 2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-benzothiazole
Uniqueness
2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring provides stability and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9(12-14-7-8-19-12)15-18-13(16)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDAJNLKAUTBLD-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)OC)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)OC)/C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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